2-hydroxy-6-(4-hydroxyphenethyl)benzaMide
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Overview
Description
2-hydroxy-6-(4-hydroxyphenethyl)benzaMide is an organic compound with the molecular formula C15H15NO3. It is characterized by the presence of both hydroxyl and amide functional groups, which contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-(4-hydroxyphenethyl)benzaMide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid and 4-hydroxyphenethylamine.
Amide Formation: The carboxylic acid group of 2-hydroxybenzoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-hydroxyphenethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-6-(4-hydroxyphenethyl)benzaMide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-hydroxy-6-(4-hydroxyphenethyl)benzaMide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-6-(4-hydroxyphenethyl)benzaMide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzoic acid: Shares the hydroxyl group but lacks the phenethylamine moiety.
4-hydroxyphenethylamine: Contains the phenethylamine structure but lacks the benzaMide moiety.
2-hydroxy-6-(4-methoxyphenethyl)benzaMide: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
2-hydroxy-6-(4-hydroxyphenethyl)benzaMide is unique due to the presence of both hydroxyl and amide groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
118842-98-1 |
---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
0 |
Synonyms |
2-hydroxy-6-(4-hydroxyphenethyl)benzaMide |
Origin of Product |
United States |
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